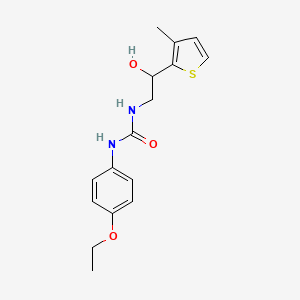

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Ethoxyphenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of small GTPases. The Rho family of small GTPases plays a crucial role in regulating various cellular functions, including cytoskeletal dynamics, cell migration, and proliferation. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer therapy and other diseases where Rho GTPases are implicated.

Wissenschaftliche Forschungsanwendungen

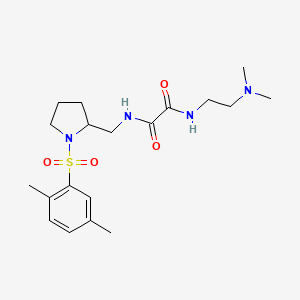

Electrochemical and Thermodynamic Investigation

Research by Bahrami, M., and Hosseini, Seyed Mohammad Ali (2012) explores the corrosion inhibition properties of related organic compounds in acidic solutions, indicating potential applications in protecting metals against corrosion. This study found that specific organic inhibitors can significantly improve corrosion resistance, offering insights into developing new materials with enhanced protective capabilities (Bahrami & Hosseini, 2012).

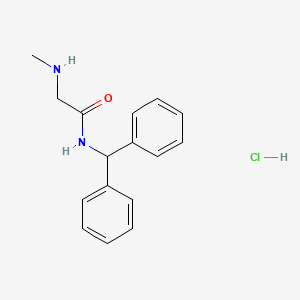

Biochemical Evaluation of Acetylcholinesterase Inhibitors

Vidaluc, J., Calmel, F., Bigg, D., Carilla, E., and Briley, M. (1995) synthesized and assessed a series of compounds for antiacetylcholinesterase activity, aimed at optimizing pharmacophoric elements for potential therapeutic uses. This research is crucial for developing drugs to treat diseases like Alzheimer's, showcasing the importance of structural flexibility and optimization in drug design (Vidaluc et al., 1995).

Synthesis of Hydroxamic Acids and Ureas

Thalluri, Kishore, Manne, S., Dev, Dharm, and Mandal, Bhubaneswar (2014) demonstrated a single-pot synthesis method for converting carboxylic acids into ureas and hydroxamic acids, providing a more efficient and environmentally friendly approach. This advancement in synthetic chemistry has implications for the development of pharmaceuticals and agrochemicals (Thalluri et al., 2014).

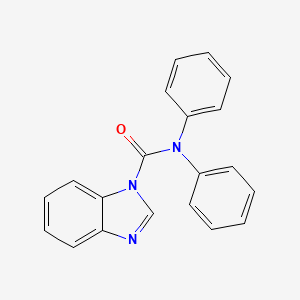

Exploration of Neuropeptide Y5 Receptor Antagonists

Fotsch, C., Sonnenberg, J., Chen, N., Hale, C., Karbon, W., and Norman, M. H. (2001) investigated the structure-activity relationships of trisubstituted phenyl urea derivatives as antagonists for the neuropeptide Y5 receptor. Their work contributes to understanding how modifications to molecular structures can impact biological activity, potentially leading to new therapeutic agents for obesity and related metabolic disorders (Fotsch et al., 2001).

Development of High Efficiency Polymer Solar Cells

Wang, Zongtao, Wang, Zhongqiang, Zhang, Ruqin, Guo, Kunpeng, Wu, Yuezhen, Wang, Hua, Hao, Yuying, and Chen, Guo (2018) explored the use of urea-doped ZnO films as an electron transport layer in inverted polymer solar cells. This research indicates potential applications in improving the efficiency of solar energy conversion technologies, highlighting the role of materials science in advancing renewable energy solutions (Wang et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-3-21-13-6-4-12(5-7-13)18-16(20)17-10-14(19)15-11(2)8-9-22-15/h4-9,14,19H,3,10H2,1-2H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWTZBAIQBCWKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC(C2=C(C=CS2)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2661714.png)

![N-(4-fluorobenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661717.png)

![4-Hydroxy-4-[5-(2-pyrimidinyl)-2-pyridyl]cyclohexanone](/img/structure/B2661728.png)

![2-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2661730.png)

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)

![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)